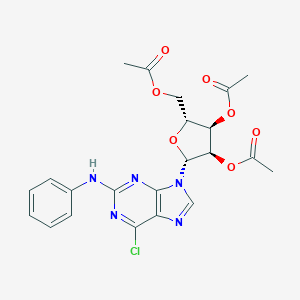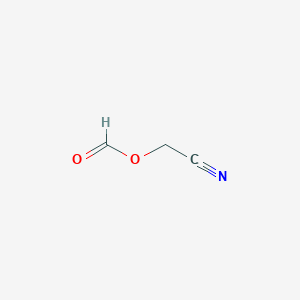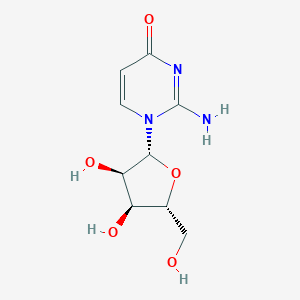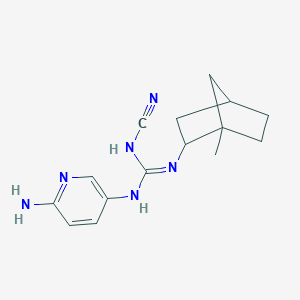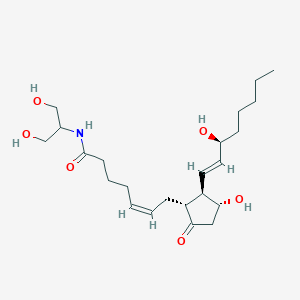![molecular formula C7H15NO3S B126027 2-[(3-Metil-1,1-dioxotiolan-3-il)amino]etanol CAS No. 151775-04-1](/img/structure/B126027.png)
2-[(3-Metil-1,1-dioxotiolan-3-il)amino]etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is characterized by its distinctive structure, which includes a thiolane ring with a methyl group and a dioxo functionality, as well as an aminoethanol moiety.
Aplicaciones Científicas De Investigación
2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs and treatments.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol typically involves the reaction of 3-methylthiolane-1,1-dioxide with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dioxo functionality to a hydroxyl group, altering the compound’s properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aminoethanol compounds. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Mecanismo De Acción
The mechanism by which 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol exerts its effects is related to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]propanol
- 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]butanol
- 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]pentanol
Uniqueness
2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol is unique due to its specific combination of a thiolane ring with a dioxo functionality and an aminoethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.
Propiedades
IUPAC Name |
2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(8-3-4-9)2-5-12(10,11)6-7/h8-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXGZQKBWXSACH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389139 |
Source


|
| Record name | 3-[(2-Hydroxyethyl)amino]-3-methyl-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151775-04-1 |
Source


|
| Record name | 2-[(Tetrahydro-3-methyl-1,1-dioxido-3-thienyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151775-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Hydroxyethyl)amino]-3-methyl-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

